molecular formula C15H24O5 B587040 Dihydro Artemisinin Tetrahydrofuran Acetate CAS No. 198817-95-7

Dihydro Artemisinin Tetrahydrofuran Acetate

Cat. No.: B587040
CAS No.: 198817-95-7
M. Wt: 284.352
InChI Key: MXTIBMLCXHSHGJ-AAAPMNIRSA-N
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Description

Dihydro Artemisinin Tetrahydrofuran Acetate is a derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. Artemisinin and its derivatives have been widely recognized for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise in various scientific research applications, particularly in the fields of medicine and pharmacology .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .

Scientific Research Applications

Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate involves the generation of reactive oxygen species (ROS) that cause oxidative stress in target cells. This oxidative stress leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the induction of apoptosis through the activation of caspases and the modulation of inflammatory cytokines .

Comparison with Similar Compounds

    Artemisinin: The parent compound from which Dihydro Artemisinin Tetrahydrofuran Acetate is derived.

    Dihydroartemisinin: A direct derivative of artemisinin with potent antimalarial activity.

    Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.

    Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria.

Uniqueness: this compound is unique due to its modified structure, which includes a tetrahydrofuran ring and an acetate group. These modifications enhance its pharmacokinetic properties and potentially broaden its therapeutic applications compared to other artemisinin derivatives .

Properties

IUPAC Name

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747641
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198817-95-7
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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